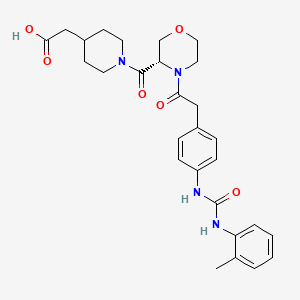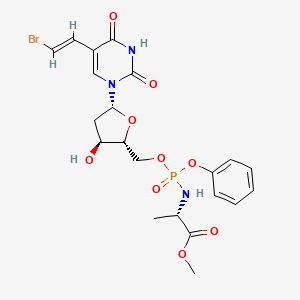
Thymectacin
Overview
Description
Thymectacin, also known as NB-1011, is a small molecule phosphoramidate derivative of (E)-5-(2-bromovinyl)-2’-deoxyuridine. It is an experimental anticancer prodrug of brivudine monophosphate. This compound is selectively active against tumor cells expressing high levels of thymidylate synthase, an enzyme critical for DNA biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymectacin is synthesized through a series of chemical reactions involving the phosphoramidate derivative of (E)-5-(2-bromovinyl)-2’-deoxyuridine. The synthetic route typically involves the reaction of (E)-5-(2-bromovinyl)-2’-deoxyuridine with a phosphoramidate reagent under controlled conditions to yield this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Thymectacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving the bromovinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further studied for their biological activity .
Scientific Research Applications
Thymectacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phosphoramidate chemistry and its reactivity.
Biology: Investigated for its selective activity against tumor cells expressing high levels of thymidylate synthase.
Medicine: Explored as a potential anticancer agent, particularly for colorectal cancer resistant to 5-fluorouracil.
Industry: Utilized in the development of novel anticancer therapies and drug delivery systems
Mechanism of Action
Thymectacin targets thymidylate synthase, an enzyme involved in DNA biosynthesis. It is converted intracellularly by thymidylate synthase to bromovinyldeoxyuridine monophosphate, which competes with the natural substrate, deoxyuridine monophosphate, for binding to thymidylate synthase. This leads to the formation of cytotoxic metabolites that preferentially kill tumor cells with high levels of thymidylate synthase expression .
Comparison with Similar Compounds
Brivudine: A nucleoside analog with antiviral activity.
Irinotecan: An anticancer drug used for colorectal cancer.
5-Fluorouracil: A widely used chemotherapeutic agent
Comparison: Thymectacin is unique in its selective activity against tumor cells with high thymidylate synthase levels, making it potentially more effective in targeting specific cancer cells compared to other similar compounds. Unlike thymidylate synthase inhibitors, this compound is a reversible substrate for thymidylate synthase catalysis, allowing the enzyme to retain activity and convert this compound into cytotoxic metabolites .
Properties
Key on ui mechanism of action |
NB1011 targets thymidylate synthase (TS), which catalyzes the transformation of E-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP) into cytotoxic reaction products. Due to the elevated levels of TS expression in tumor cells compared to normal cells, these cytotoxic products are preferentially generated inside tumor cells, and, as expected, NB1011 is more toxic to cells with higher levels of TS expression. Therefore, NB1011 therapy should kill tumor cells without severely damaging normal cells. |
|---|---|
CAS No. |
232925-18-7 |
Molecular Formula |
C21H25BrN3O9P |
Molecular Weight |
574.3 g/mol |
IUPAC Name |
methyl (2S)-2-[[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H25BrN3O9P/c1-13(20(28)31-2)24-35(30,34-15-6-4-3-5-7-15)32-12-17-16(26)10-18(33-17)25-11-14(8-9-22)19(27)23-21(25)29/h3-9,11,13,16-18,26H,10,12H2,1-2H3,(H,24,30)(H,23,27,29)/b9-8+/t13-,16-,17+,18+,35?/m0/s1 |
InChI Key |
CFBLUORPOFELCE-BACVZHSASA-N |
SMILES |
CC(C(=O)OC)NP(=O)(OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=CBr)O)OC3=CC=CC=C3 |
Isomeric SMILES |
C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)/C=C/Br)O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)OC)NP(=O)(OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=CBr)O)OC3=CC=CC=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
232925-18-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Thymectacin; NB 1011; NB-1011; NB1011; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




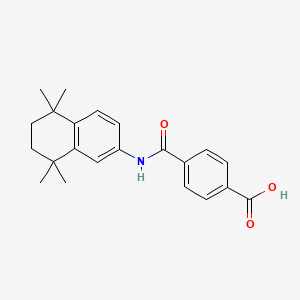
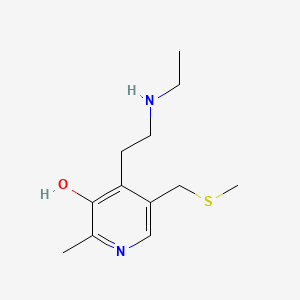
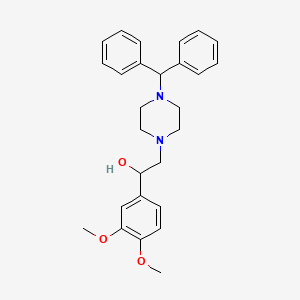
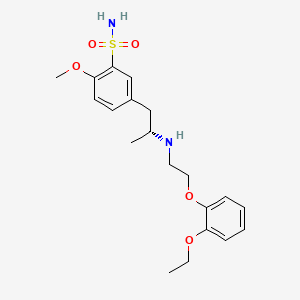
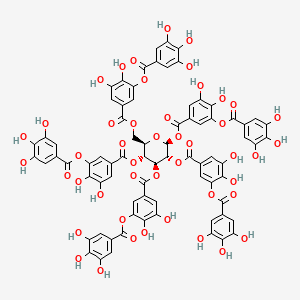
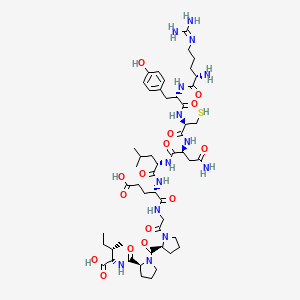
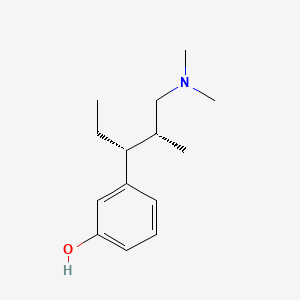
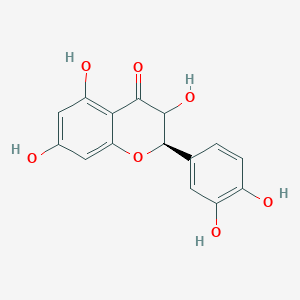
![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)

![3-Ethyl-8-[(2-hydroxy-4-methoxyphenyl)methyl]-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1681248.png)
